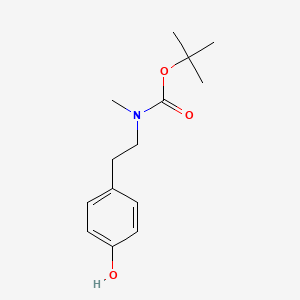Tert-butyl 4-hydroxyphenethyl(methyl)carbamate
CAS No.:
Cat. No.: VC13443925
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21NO3 |
|---|---|
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-9-11-5-7-12(16)8-6-11/h5-8,16H,9-10H2,1-4H3 |
| Standard InChI Key | MTOCNSVRZPJWKW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)O |
Introduction
Chemical Identity and Structural Features
Tert-butyl 4-hydroxyphenethyl(methyl)carbamate (IUPAC name: tert-butyl N-methyl-N-[2-(4-hydroxyphenyl)ethyl]carbamate) features a carbamate core functionalized with three distinct groups:
-
A tert-butoxycarbonyl (Boc) group, providing steric bulk and protection for amines.
-
A methyl group directly attached to the carbamate nitrogen.
-
A 4-hydroxyphenethyl group, contributing aromaticity and potential hydrogen-bonding capabilities.
The molecular formula is C<sub>15</sub>H<sub>23</sub>NO<sub>4</sub>, with a molecular weight of 281.35 g/mol. Its structure can be represented as:
This compound’s bifunctional nature allows it to participate in diverse chemical reactions while maintaining stability under acidic conditions—a hallmark of Boc-protected amines .
Comparative Physical Properties
While specific data for this compound are scarce, Table 1 extrapolates properties from structurally related tert-butyl carbamates:
These estimates align with trends observed in Boc-protected amines, where increased alkyl substitution reduces crystallinity but enhances solubility in organic solvents .
Synthetic Methodologies
The synthesis of tert-butyl 4-hydroxyphenethyl(methyl)carbamate likely involves multi-step protocols analogous to those reported for related compounds. Key strategies include:
Carbamate Formation via Mixed Anhydride Intermediates
A common route to asymmetrical carbamates involves generating a mixed anhydride from N-Boc-protected amino acids or amines. For example, N-Boc-D-Serine has been reacted with isobutyl chlorocarbonate to form an anhydride, which subsequently undergoes nucleophilic attack by secondary amines . Adapting this method:
-
Activation: Treat N-Boc-methylamine with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride.
-
Condensation: React the anhydride with 4-hydroxyphenethylamine in anhydrous ethyl acetate.
-
Workup: Purify via column chromatography (hexane/ethyl acetate) to isolate the product .
This method typically yields 70–85% for similar carbamates, with purity confirmed by <sup>1</sup>H NMR and LC-MS .
Phase-Transfer Alkylation
Methylation of pre-formed carbamates can be achieved using phase-transfer catalysis (PTC). For instance, tert-butyl 4-hydroxyphenethylcarbamate (Boc-tyramine) undergoes N-methylation with methyl sulfate under basic conditions:
Key conditions:
Optimized procedures report yields up to 95% for analogous methylations .
Reactivity and Functional Group Transformations
The compound’s dual functionality enables diverse downstream modifications:
Deprotection of the Boc Group
Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free secondary amine:
This reaction is quantitative within 2–4 hours at room temperature .
O-Methylation of the Phenolic Hydroxyl
The 4-hydroxyphenyl group can be methylated using dimethyl sulfate or methyl iodide under alkaline conditions:
This modification enhances lipophilicity, critical for blood-brain barrier penetration in drug candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume